molecular formula C15H21N3O4 B2656367 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide CAS No. 899956-28-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide

Cat. No.: B2656367
CAS No.: 899956-28-6
M. Wt: 307.35
InChI Key: DHERXMJODLLRHB-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole moiety linked to an oxalamide core and a diethylaminoethyl side chain. This compound belongs to a broader class of oxalamides, which are notable for their structural versatility and applications in flavoring agents, pharmaceuticals, and biochemical research. For instance, oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) are potent umami agonists , suggesting that the benzodioxole and diethylaminoethyl substituents in the target compound may confer unique receptor-binding or metabolic stability traits.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-3-18(4-2)8-7-16-14(19)15(20)17-11-5-6-12-13(9-11)22-10-21-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHERXMJODLLRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction of catechol with formaldehyde.

    Attachment of the oxalamide group: The oxalamide group can be introduced via a condensation reaction between an appropriate amine and oxalyl chloride.

    Coupling of the diethylaminoethyl group: This step involves the reaction of the intermediate with diethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The diethylaminoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.

    Reduction: Amines resulting from the reduction of the oxalamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive moieties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, while the oxalamide group may form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Metabolic Comparison
Parameter Target Compound S336 K-16 (Acetamide)
Core Structure Oxalamide Oxalamide Acetamide
Aromatic Group Benzo[d][1,3]dioxol-5-yl 2,4-Dimethoxybenzyl Benzo[d][1,3]dioxol-5-yl
Side Chain Diethylaminoethyl Pyridin-2-ylethyl Benzylthio
Metabolic Stability High (resists hydrolysis) Moderate (oxidative metabolism) High (resists hydrolysis)
Key Application Hypothesized flavor agent Umami flavor enhancer Plant growth modulator

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide is a compound with potential biological activity that has garnered interest in various research contexts. This article synthesizes current knowledge regarding its biological effects, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide structure through a diethylaminoethyl side chain. This unique configuration may contribute to its biological properties. The molecular formula is C18H22N2O4C_{18}H_{22}N_2O_4, with a molecular weight of approximately 342.38 g/mol.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the oxalamide bond.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar benzodioxole derivatives. For instance, compounds with related structures demonstrated significant antifungal activity against pathogens like Candida species, with minimum inhibitory concentrations (MICs) ranging from 30 to 35 µg/mL . While specific data on this compound is limited, its structural relatives suggest potential efficacy against microbial infections.

Antidiabetic Potential

Research into benzodioxole derivatives has also highlighted their potential as α-amylase inhibitors, which are crucial for managing diabetes by slowing carbohydrate digestion. For example, compounds derived from this class exhibited IC50 values as low as 0.68 µM against α-amylase . Given its structural similarities, this compound may exhibit comparable antidiabetic properties.

Cytotoxicity Studies

Cytotoxicity assessments on related compounds have shown varying effects on cancer cell lines. Notably, certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells . This selectivity is critical for developing therapeutic agents with fewer side effects.

Case Studies and Research Findings

Several studies have explored the biological activities of benzodioxole derivatives:

  • Antifungal Activity : A series of benzodioxole derivatives were tested against Candida albicans and Cryptococcus neoformans, revealing promising antifungal activity (MIC values around 30 μg/mL) .
  • Antidiabetic Effects : Compounds similar to this compound were evaluated for their ability to inhibit α-amylase in vitro and showed significant inhibition with IC50 values indicating strong potential for diabetes management .
  • Cytotoxicity : In vitro studies indicated that certain derivatives had low cytotoxicity towards normal cell lines while effectively inhibiting cancer cell proliferation at concentrations that suggest therapeutic relevance .

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